Propan-2-yl naphthalene-2-sulfonate
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Overview
Description
Propan-2-yl naphthalene-2-sulfonate is an organic compound that belongs to the class of naphthalene sulfonates. It is characterized by the presence of a naphthalene ring substituted with a sulfonate group and a propan-2-yl group. This compound is known for its diverse applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Propan-2-yl naphthalene-2-sulfonate can be synthesized through several methods. One common approach involves the sulfonation of naphthalene followed by alkylation. The sulfonation reaction typically uses sulfuric acid or oleum as the sulfonating agent, and the reaction is carried out at elevated temperatures. The resulting naphthalene sulfonic acid is then subjected to alkylation using propan-2-yl halides under basic conditions to yield this compound .
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous flow processes to ensure high efficiency and yield. The sulfonation and alkylation reactions are optimized for large-scale production, with careful control of reaction parameters such as temperature, pressure, and reactant concentrations .
Chemical Reactions Analysis
Types of Reactions
Propan-2-yl naphthalene-2-sulfonate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromic acid, leading to the formation of naphthalene sulfonic acid derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of naphthalene derivatives with reduced sulfonate groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromic acid; acidic or neutral conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.
Substitution: Halogens (e.g., chlorine, bromine), nitrating agents; often in the presence of catalysts or under reflux conditions.
Major Products Formed
Oxidation: Naphthalene sulfonic acid derivatives.
Reduction: Reduced naphthalene derivatives.
Substitution: Various substituted naphthalene derivatives depending on the reagent used.
Scientific Research Applications
Propan-2-yl naphthalene-2-sulfonate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: This compound is employed in the study of enzyme inhibition and protein interactions due to its ability to interact with biological macromolecules.
Medicine: Research has explored its potential as a pharmaceutical intermediate and its role in drug delivery systems.
Industry: It is utilized in the production of dyes, surfactants, and other industrial chemicals.
Mechanism of Action
The mechanism of action of propan-2-yl naphthalene-2-sulfonate involves its interaction with molecular targets such as enzymes and receptors. The sulfonate group can form strong ionic interactions with positively charged amino acid residues in proteins, while the naphthalene ring can engage in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- Sodium diisopropylnaphthalene sulfonate
- Naphthalene-2-sulfonic acid
- Naphthalene-1-sulfonic acid
Uniqueness
Propan-2-yl naphthalene-2-sulfonate is unique due to the presence of the propan-2-yl group, which imparts distinct chemical and physical properties compared to other naphthalene sulfonates. This structural feature can influence its reactivity, solubility, and interaction with biological targets, making it a valuable compound for specific applications .
Properties
CAS No. |
67199-42-2 |
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Molecular Formula |
C13H14O3S |
Molecular Weight |
250.32 g/mol |
IUPAC Name |
propan-2-yl naphthalene-2-sulfonate |
InChI |
InChI=1S/C13H14O3S/c1-10(2)16-17(14,15)13-8-7-11-5-3-4-6-12(11)9-13/h3-10H,1-2H3 |
InChI Key |
YFEVAZJEFQKILO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OS(=O)(=O)C1=CC2=CC=CC=C2C=C1 |
Origin of Product |
United States |
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